Bisindolylmaleimide V: A Technical Guide for Researchers
Bisindolylmaleimide V: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide V (BIM V), also known as Ro 31-6045, is a synthetic derivative of the naturally occurring alkaloid staurosporine.[1][2] It belongs to the bisindolylmaleimide class of compounds, which are recognized for their interactions with protein kinases.[3] While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC), Bisindolylmaleimide V is notable for its weak activity against PKC, making it an ideal negative control for studies investigating PKC signaling pathways.[1][2] However, it exhibits inhibitory activity against the p70 ribosomal S6 kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[4][5] This dual characteristic makes Bisindolylmaleimide V a valuable tool for dissecting specific signaling cascades in cellular and molecular biology research.
Chemical Structure and Properties
Bisindolylmaleimide V is characterized by a maleimide core substituted with two indole rings and an N-methyl group.[3] This structure confers its specific biological activities and physicochemical properties.
| Identifier | Value |
| IUPAC Name | 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione |
| Synonyms | BIM V, Ro 31-6045, 2,3-bis(1H-Indol-3-yl)-N-methylmaleimide |
| CAS Number | 113963-68-1 |
| Molecular Formula | C₂₁H₁₅N₃O₂ |
| Molecular Weight | 341.36 g/mol |
| Appearance | Red-orange to orange crystalline solid |
| Solubility | DMSO: ≥10 mg/mLMethanol: ~5 mg/mLDMF: 20 mg/mLEthanol: 20 mg/mL |
| SMILES | CN1C(=O)C(=C(C1=O)c1c[nH]c2ccccc12)c1c[nH]c2ccccc12 |
| InChI | 1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 |
Biological Activity and Mechanism of Action
The primary utility of Bisindolylmaleimide V in research stems from its differential activity against key protein kinases.
| Target | Activity | IC₅₀ Value | Notes |
| Protein Kinase C (PKC) | Weak Inhibitor | >100 µM | Often used as a negative control in PKC inhibition studies.[1][6] |
| p70S6K/p85S6K (S6K) | Inhibitor | ~8 µM | Blocks the in vivo activation of mitogen-stimulated S6K.[1][4][5] |
Bisindolylmaleimide V's weak inhibition of PKC is attributed to the N-alkylation at the maleimide functional group, a structural feature that differentiates it from potent PKC inhibitors in the same chemical class.[3][6]
Conversely, it effectively blocks the activation of p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is central to the regulation of cell growth, proliferation, and survival.[9][10] By inhibiting p70S6K, Bisindolylmaleimide V prevents the phosphorylation of the S6 ribosomal protein, a key step in the translation of specific mRNAs required for protein synthesis and cell cycle progression.[7][9]
Signaling Pathway Inhibition
Bisindolylmaleimide V primarily impacts the PI3K/Akt/mTOR signaling pathway by targeting a key downstream kinase, p70S6K. This pathway is initiated by various growth factors and mitogens.
Experimental Protocols
In Vitro Kinase Assay for p70S6K Inhibition
This protocol outlines a method to determine the inhibitory effect of Bisindolylmaleimide V on p70S6K activity using a luminescence-based kinase assay.
Materials:
-
Recombinant p70S6K enzyme
-
Kinase substrate (e.g., a specific peptide for p70S6K)
-
ATP
-
Bisindolylmaleimide V stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Microplate reader capable of luminescence detection
Methodology:
-
Prepare Reagents : Thaw all reagents on ice. Prepare serial dilutions of Bisindolylmaleimide V in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Reaction :
-
To each well of a 96-well plate, add 5 µL of the diluted Bisindolylmaleimide V or vehicle (DMSO).
-
Add 10 µL of a solution containing the p70S6K enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement : Incubate at room temperature for 30 minutes and measure the luminescence using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide V and determine the IC₅₀ value.
Western Blot Analysis of p70S6K Phosphorylation
This protocol describes the detection of phosphorylated p70S6K in cell lysates following treatment with Bisindolylmaleimide V.
Materials:
-
Cell culture reagents
-
Bisindolylmaleimide V
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (e.g., Thr389) and anti-total-p70S6K
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment : Culture cells to the desired confluency and treat with various concentrations of Bisindolylmaleimide V or vehicle for a specified time. Stimulate with a mitogen (e.g., serum or growth factor) to activate the p70S6K pathway.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins to a membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the anti-phospho-p70S6K antibody overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing : Strip the membrane and re-probe with the anti-total-p70S6K antibody to normalize for protein loading.
Conclusion
Bisindolylmaleimide V is a specialized chemical probe with a distinct pharmacological profile. Its inactivity against PKC, coupled with its inhibitory effect on p70S6K, makes it an invaluable tool for researchers dissecting the complexities of cellular signaling. By serving as a negative control in PKC studies and a targeted inhibitor in the mTOR pathway, Bisindolylmaleimide V enables a more precise understanding of the roles these kinases play in health and disease, thereby aiding in the development of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. pnas.org [pnas.org]
